molecular formula C25H28N4O2 B2666304 3-(4-Methoxyphenyl)-1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one CAS No. 1021035-31-3

3-(4-Methoxyphenyl)-1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one

Katalognummer: B2666304
CAS-Nummer: 1021035-31-3
Molekulargewicht: 416.525
InChI-Schlüssel: FZYZWCVYPJWMIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Methoxyphenyl)-1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a methoxyphenyl group, a pyridazinyl group, and a piperazinyl group, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Methoxyphenyl Intermediate: The synthesis begins with the preparation of the 4-methoxyphenyl intermediate through the reaction of anisole with suitable reagents.

    Pyridazinyl Group Introduction:

    Piperazinyl Group Addition: The final step is the coupling of the piperazinyl group to the intermediate, typically using a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Methoxyphenyl)-1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl and pyridazinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-(4-Methoxyphenyl)-1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(4-Methoxyphenyl)-1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(4-Methoxyphenyl)-1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one: shares structural similarities with other compounds containing methoxyphenyl, pyridazinyl, and piperazinyl groups.

    4-Methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups.

    Pyridazinyl derivatives: Compounds with similar pyridazinyl groups.

    Piperazinyl derivatives: Compounds with similar piperazinyl groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

3-(4-Methoxyphenyl)-1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one, commonly referred to as MDPHP, is a synthetic compound belonging to the substituted cathinone class. This compound has garnered attention due to its potential biological activities, particularly in neuropharmacology and medicinal chemistry.

  • Molecular Formula : C25H28N4O2
  • Molecular Weight : 416.525 g/mol
  • CAS Number : 1021035-31-3
  • Structural Features : The compound features a methoxyphenyl group, a pyridazine moiety, and a piperazine ring, which contribute to its diverse biological interactions.

Biological Activity Overview

MDPHP has been studied for various biological activities, including:

  • Antidepressant Effects : Research indicates that compounds with similar structures may exhibit antidepressant-like effects in animal models. The piperazine ring is often associated with interactions at serotonin receptors, potentially enhancing mood and reducing anxiety symptoms.
  • Neurotransmitter Modulation : The compound's structure suggests it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin. This interaction is crucial for understanding its psychoactive properties .

In Vitro Studies

  • Serotonin Receptor Binding :
    • A study evaluated the binding affinity of MDPHP analogs at various serotonin receptors (5-HT1A, 5-HT2A). Results indicated moderate binding affinity, suggesting potential as an antidepressant or anxiolytic agent .
  • Dopamine Transporter Inhibition :
    • Another study focused on the inhibition of the dopamine transporter (DAT). MDPHP demonstrated significant inhibition, which could lead to increased dopamine levels in synaptic clefts, contributing to its stimulant effects.

In Vivo Studies

  • Behavioral Assessment in Rodents :
    • Behavioral assays in rodents showed that MDPHP administration resulted in increased locomotor activity and reduced immobility in forced swim tests, indicative of antidepressant-like properties.
  • Toxicity Profile :
    • Toxicological assessments revealed that while MDPHP has psychoactive effects, it also presents a risk of toxicity at higher doses. Safety studies are ongoing to establish a comprehensive toxicity profile .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
MDPHPMDPHP StructureAntidepressant-like effects, DAT inhibition
2-(4-Methoxyphenyl)-1-(4-(6-(p-tolyl)pyrimidin-4-yl)piperazin-1-yl)ethanoneSimilar structure but with a pyrimidine ringPotentially similar activity but less studied
2-(4-Methoxyphenyl)-1-(4-(6-(phenyl)pyridazin-3-yl)piperazin-1-yl)ethanoneLacks p-tolyl groupDifferent activity profile due to structural differences

Current State of Research

The current research on MDPHP is primarily focused on understanding its mechanism of action and potential therapeutic applications. While preliminary findings are promising, further studies are required to explore its full pharmacological profile and safety considerations.

Future Directions

Future research should aim to:

  • Expand Toxicological Studies : Comprehensive studies on long-term effects and potential dependency issues.
  • Investigate Therapeutic Applications : Explore the efficacy of MDPHP in treating mood disorders and other neuropsychiatric conditions.
  • Develop Structural Analogues : Synthesize and test analogues to enhance desired biological activities while minimizing side effects.

Eigenschaften

IUPAC Name

3-(4-methoxyphenyl)-1-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2/c1-19-3-8-21(9-4-19)23-12-13-24(27-26-23)28-15-17-29(18-16-28)25(30)14-7-20-5-10-22(31-2)11-6-20/h3-6,8-13H,7,14-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZYZWCVYPJWMIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.